Hematopoietic progenitor kinase 1 inhibitor 9, commonly referred to as Hpk1-IN-9, is a small molecule compound designed to inhibit hematopoietic progenitor kinase 1, a serine/threonine kinase involved in regulating immune responses. By inhibiting this kinase, Hpk1-IN-9 aims to enhance T-cell receptor signaling, which is crucial for effective immune responses, particularly in cancer therapy. As a potential therapeutic agent, it holds promise for treating various cancers by modulating immune checkpoint pathways.
Hpk1-IN-9 is classified as a small molecule inhibitor and has been identified through systematic screening of chemical libraries targeting hematopoietic progenitor kinase 1. The discovery process involved evaluating the compound's selectivity and potency against a broad panel of kinases, ensuring its suitability for further development in immunotherapy applications .
The synthesis of Hpk1-IN-9 involves a multi-step chemical process that begins with commercially available precursors. The initial step typically utilizes a nucleophilic addition under basic conditions, followed by an acid-mediated nucleophilic aromatic substitution to introduce the desired functional groups. This method allows for rapid exploration of structure-activity relationships (SAR) and facilitates the generation of compound libraries.
The molecular structure of Hpk1-IN-9 comprises a pyrimidine scaffold with various substituents that enhance its binding affinity and selectivity towards hematopoietic progenitor kinase 1. Crystallographic studies have provided insights into its binding mode within the ATP-binding pocket of the kinase, revealing critical interactions with hinge residues such as Glu92 and Met91 .
The detailed structural data include:
Hpk1-IN-9 undergoes various chemical reactions during its synthesis and when interacting with biological targets. The primary reaction mechanism involves the inhibition of hematopoietic progenitor kinase 1 through competitive binding at the ATP-binding site. This interaction prevents substrate phosphorylation, thereby modulating downstream signaling pathways critical for T-cell activation.
The compound's efficacy can be assessed through biochemical assays that determine its half-maximal inhibitory concentration (IC50) values against HPK1. For instance, Hpk1-IN-9 has demonstrated IC50 values in the low nanomolar range (e.g., 0.32 nM), indicating high potency in inhibiting HPK1 activity .
The mechanism of action of Hpk1-IN-9 centers on its ability to inhibit hematopoietic progenitor kinase 1, which acts as a negative regulator of T-cell receptor signaling. By blocking this kinase, Hpk1-IN-9 enhances the activation of T cells and promotes their proliferation and cytokine production.
Experimental data show that treatment with Hpk1-IN-9 leads to increased secretion of interleukin-2 and interferon-gamma from peripheral blood mononuclear cells, indicating enhanced T-cell activity . Additionally, nano-bioluminescence resonance energy transfer experiments confirm direct engagement of HPK1 by the compound.
Hpk1-IN-9 is typically characterized by:
Key chemical properties include:
Hpk1-IN-9 has significant potential applications in cancer immunotherapy. Its ability to enhance T-cell responses makes it a candidate for combination therapies aimed at overcoming tumor-induced immune suppression. Research into its efficacy is ongoing, with studies exploring its use in various cancer types where HPK1 plays a critical regulatory role.
Additionally, Hpk1-IN-9 serves as a valuable tool compound for studying the biological functions of hematopoietic progenitor kinase 1 in immune cell signaling pathways, furthering our understanding of immune regulation in health and disease .
HPK1 integrates into TCR signaling cascades as a feedback inhibitor, tempering activation to prevent excessive immune responses. Key mechanistic steps include:
Recruitment to TCR Complex: Upon TCR engagement, HPK1 translocates to lipid rafts where it binds adaptor proteins LAT and GADS via its N-terminal kinase domain (KD) and proline-rich regions (PR1–PR4) [2] [8]. Tyrosine phosphorylation (Y379) by ZAP-70 enables SLP-76 docking, forming a tri-molecular complex critical for downstream signaling [2] [10].
Catalytic Activation: Full HPK1 activation requires dual phosphorylation:
Negative Regulation of SLP-76: Activated HPK1 phosphorylates SLP-76 at Ser376, creating a 14-3-3 binding site. This triggers SLP-76 dissociation from LAT, ubiquitination (e.g., via Cbl-b), and proteasomal degradation, terminating PLCγ1, ERK, and NFAT signaling [1] [5] [8].
Domain Interactions: The C-terminal citron homology domain (CHD) stabilizes HPK1 and enhances kinase activity. Structural studies reveal CHD’s seven-bladed β-propeller fold binds the kinase domain, modulating substrate accessibility [10].
Table 1: HPK1 Structural Domains and Functional Roles in TCR Signaling
Domain | Structure | Function in TCR Signaling |
---|---|---|
Kinase Domain (KD) | Ser/Thr kinase fold | Phosphorylates SLP-76 at S376; requires T165/S171 phosphorylation |
Proline-Rich Regions (PR1–PR4) | SH3-binding motifs | Recruits adaptors (LAT, GADS, CRK) to TCR complex |
Citron Homology Domain (CHD) | β-propeller | Stabilizes KD; enhances catalytic activity; substrate docking |
Genetic evidence confirms HPK1’s non-redundant role: HPK1-knockout Jurkat T cells exhibit hyperphosphorylation of PLCγ1 and ERK, increased IL-2 production, and resistance to exhaustion [5] [9].
Tumors exploit HPK1 to enforce immune evasion through microenvironmental immunosuppressors:
PGE2/COX-2 Axis: Tumor-derived PGE2 binds EP2/EP4 receptors on T cells, activating HPK1 via cAMP-PKA. HPK1 then suppresses TCR-driven proliferation and IL-2 secretion. HPK1-knockout T cells resist PGE2-mediated inhibition [1] [4].
Adenosine Signaling: Adenosine (via A2A receptors) and TGF-β converge on HPK1 to phosphorylate SLP-76, synergizing with PD-1 to induce T-cell anergy [4] [7].
Checkpoint Interplay: HPK1 expression correlates with PD-1/TIM-3 in tumor-infiltrating lymphocytes (TILs). Murine studies show HPK1 inhibition synergizes with anti-PD-1 by:
Table 2: HPK1-Mediated Immune Evasion Mechanisms in Tumors
Immunosuppressive Signal | HPK1 Activation Route | Functional Outcome |
---|---|---|
Prostaglandin E2 (PGE2) | EP2/EP4 → cAMP → PKA → S171 | Suppresses IL-2; promotes T-cell anergy |
Adenosine | A2AR → PKA → S171 | Synergizes with PD-1 to inhibit CTL function |
TGF-β | SMAD-independent kinase cascade | Phosphorylates SLP-76; dampens TCR signaling |
HPK1 thus acts as a signaling hub for immunosuppressive cues in the tumor microenvironment (TME).
Three pillars support HPK1’s therapeutic targeting:
Table 3: Preclinical Evidence for HPK1-Targeted Therapies
Intervention | Model | Key Outcomes | Synergy with Anti-PD-1 |
---|---|---|---|
HPK1-KO T cells | LLC murine tumor | Tumor rejection; increased IFN-γ+ CD8+ T cells | Enhanced tumor clearance |
Hpk1-IN-9 (inhibitor) | Human PBMC-derived T cells | ↑ pPLCγ1/pERK; ↑ granzyme B/perforin | Not tested |
DS21150768 (inhibitor) | CT26 syngeneic model | 80% tumor growth inhibition; ↑ TILs | Complete responses in 60% |
HPK1-PROTAC | Jurkat TCR signaling | Blocks pSLP-76 (S376); equivalent to inhibitors | Comparable to inhibitors |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: